1-[2-(4-bromophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-BROMOPHENOXY)ETHYL]-3-[2-(2-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound with the molecular formula C24H24BrN3O3 This compound features a benzodiazole core substituted with bromophenoxy and methoxyphenoxy ethyl groups
Vorbereitungsmethoden
The synthesis of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-[2-(2-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bromophenoxy and methoxyphenoxy ethyl intermediates, which are then coupled with the benzodiazole core under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents .
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under suitable conditions, leading to a variety of substituted products. Common reagents and conditions used in these reactions include strong acids or bases, specific solvents, and controlled temperatures
Wissenschaftliche Forschungsanwendungen
1-[2-(4-BROMOPHENOXY)ETHYL]-3-[2-(2-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-[2-(2-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[2-(4-BROMOPHENOXY)ETHYL]-3-[2-(2-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE include:
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Shares the bromophenoxy ethyl group but differs in the core structure.
N-[2-(4-Bromophenoxy)ethyl]-N,N-dimethylamine: Similar bromophenoxy ethyl group but with a different amine structure. The uniqueness of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-[2-(2-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE lies in its benzodiazole core and the combination of bromophenoxy and methoxyphenoxy ethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H24BrN3O3 |
---|---|
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
1-[2-(4-bromophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-imine |
InChI |
InChI=1S/C24H24BrN3O3/c1-29-22-8-4-5-9-23(22)31-17-15-28-21-7-3-2-6-20(21)27(24(28)26)14-16-30-19-12-10-18(25)11-13-19/h2-13,26H,14-17H2,1H3 |
InChI-Schlüssel |
GWPXKZIUTWXTGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N(C2=N)CCOC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.